2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Description

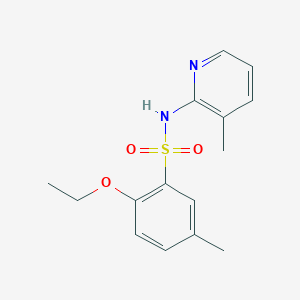

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂-NH-) bridge linking a substituted benzene ring to a heteroaromatic pyridine moiety. The benzene ring is substituted with an ethoxy (-OCH₂CH₃) group at position 2 and a methyl (-CH₃) group at position 5, while the pyridine ring contains a methyl group at position 2.

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-20-13-8-7-11(2)10-14(13)21(18,19)17-15-12(3)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUXBORBYZNRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Key analogs :

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide (): Features a 4-methylbenzene ring and a bromo-substituted pyridine.

- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (): Contains a methoxy (-OCH₃) group on the pyridine and fluorine atoms on the benzene. Fluorine enhances electronegativity, increasing binding affinity in some biological targets, while methoxy may reduce metabolic stability compared to ethoxy .

Table 1: Substituent Comparison

| Compound | Benzene Substituents | Pyridine Substituents | Key Properties |

|---|---|---|---|

| Target Compound | 2-ethoxy, 5-methyl | 3-methyl | Moderate lipophilicity |

| N-(3-Bromo-5-methyl-2-pyridyl)-... | 4-methyl | 3-bromo, 5-methyl | Higher hydrophobicity |

| N-(5-Bromo-2-methoxypyridin-3-yl)-... | 2,4-difluoro | 5-bromo, 2-methoxy | Enhanced electronic effects |

Biological Activity

2-Ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H22N2O3S

- Molecular Weight : 342.44 g/mol

This sulfonamide features a benzene ring with various substituents, including an ethoxy group and a pyridine moiety, which are significant for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Noted for selective action |

| Candida albicans | 0.83 µM |

These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of bacterial enzymes. Sulfonamides typically mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the growth and replication of bacterial cells .

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, this compound was tested alongside other compounds for its antimicrobial activity. The study found that this compound had comparable efficacy to established antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .

In Silico Studies

Computational docking studies have provided insights into the binding interactions of the compound with target enzymes such as MurD and DNA gyrase. The binding energies observed were favorable, suggesting that the compound fits well within the active sites of these enzymes, contributing to its antibacterial potential .

Pharmacokinetic Properties

Research into the pharmacokinetic properties of this compound indicates satisfactory bioavailability and drug-likeness parameters. These properties are critical for its development as a therapeutic agent .

Q & A

Q. What are the key synthetic strategies for 2-ethoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, and how can reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, including sulfonamide bond formation and aromatic coupling. A common approach is the Suzuki–Miyaura cross-coupling reaction to introduce the pyridinyl moiety, followed by sulfonylation using benzenesulfonyl chloride derivatives. Reaction parameters such as temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF or THF) critically affect yield optimization. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which purification methods are most effective for isolating this compound from complex reaction mixtures?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for isolating the compound from byproducts like sulfoxides or thiazolidine derivatives. Recrystallization using ethanol/water mixtures (7:3 v/v) can also enhance purity, particularly for crystallinity studies. Monitor purity via LC-MS (ESI+ mode) and confirm structural integrity with ¹H/¹³C NMR .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound using crystallographic and spectroscopic data?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemical uncertainties. For non-crystalline samples, employ 2D NMR techniques (e.g., HSQC, HMBC) to assign proton environments, particularly distinguishing between ethoxy and methyl substituents. Compare experimental IR spectra (e.g., S=O stretching at ~1150 cm⁻¹) with computational DFT simulations (B3LYP/6-31G*) for validation .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity, such as antibacterial or anti-inflammatory effects?

Use microplate-based assays for preliminary screening:

- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Anti-inflammatory : COX-2 inhibition assays using human recombinant enzymes, with IC₅₀ determination via fluorometric detection. Include positive controls (e.g., celecoxib) and validate results with Western blotting for downstream protein expression .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Contradictions may arise from assay variability or impurities. Standardize protocols by:

- Validating cell line authenticity (STR profiling).

- Repeating assays under inert atmospheres to exclude oxidation artifacts.

- Cross-referencing purity data (HPLC, HRMS) with bioactivity trends. Use meta-analysis tools to statistically reconcile discrepancies .

Q. What computational approaches predict the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina) against crystallized protein targets (e.g., COX-2 PDB: 3LN1). Optimize force fields (AMBER) for sulfonamide-protein van der Waals interactions. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Compare with in vitro data to refine docking scores .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies:

- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 48–72 hours; monitor degradation via UPLC.

- pH stability : Prepare buffers (pH 1–13) and analyze hydrolytic products using HRMS. Identify major degradation pathways (e.g., sulfonamide cleavage) and derive Arrhenius kinetics for shelf-life prediction .

Q. What methodologies are recommended for predicting metabolic pathways of this sulfonamide derivative?

Use in vitro microsomal assays (human liver microsomes, HLMs) with NADPH cofactors to identify phase I metabolites. Detect hydroxylated or demethylated derivatives via LC-QTOF-MS. For phase II metabolism, incubate with UDP-glucuronic acid and analyze glucuronide adducts. Cross-validate with in silico tools (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.